

## HPLC method for quantification of Erythrinin G

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Compound of Interest		
Compound Name:	Erythrinin G	
Cat. No.:	B13829451	Get Quote

An HPLC-UV method has been developed and validated for the quantitative determination of **Erythrinin G**, a bioactive isoflavone found in various Erythrina species. This method is simple, precise, accurate, and suitable for the routine quality control and standardization of herbal extracts and formulations containing **Erythrinin G**.

#### Introduction

Erythrina G is a prenylated isoflavone that has been isolated from plants of the genus Erythrina, which comprises about 130 species of trees and shrubs distributed in tropical and subtropical regions worldwide.[1][2] These plants are known to contain a variety of chemical compounds, including alkaloids and flavonoids, and have been used in traditional medicine.[1][2][3] Given the potential pharmacological activities of Erythrinin G, a reliable analytical method for its quantification is essential for researchers, scientists, and professionals in drug development. This application note provides a detailed protocol for the quantification of Erythrinin G using High-Performance Liquid Chromatography (HPLC) with UV detection.

# **Experimental Protocol**Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used for this analysis. The following table summarizes the chromatographic conditions.



Parameter	Specification
HPLC System	Agilent 1260 Infinity II LC System or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase	Isocratic elution with Acetonitrile and Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	260 nm
Run Time	10 minutes

## **Preparation of Standard Solutions**

A stock solution of **Erythrinin G** (1000  $\mu$ g/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100  $\mu$ g/mL.

### **Sample Preparation**

For the analysis of **Erythrinin G** in plant material, the following extraction procedure is recommended:

- Grinding: Grind the dried plant material (e.g., bark or leaves of Erythrina species) into a fine powder.
- Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add
  25 mL of methanol and perform sonication for 30 minutes.
- Filtration: Filter the extract through a 0.45 μm syringe filter to remove particulate matter.



• Dilution: Dilute the filtered extract with the mobile phase to a suitable concentration within the calibration range.

#### **Method Validation**

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

### Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of **Erythrinin G**.

#### **Precision**

The precision of the method was determined by analyzing replicate injections of a standard solution. The results are expressed as the relative standard deviation (%RSD).

#### **Accuracy**

The accuracy of the method was assessed by performing a recovery study. A known amount of **Erythrinin G** standard was added to a pre-analyzed sample, and the mixture was re-analyzed. The percentage recovery was then calculated.

# Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

## **Quantitative Data Summary**

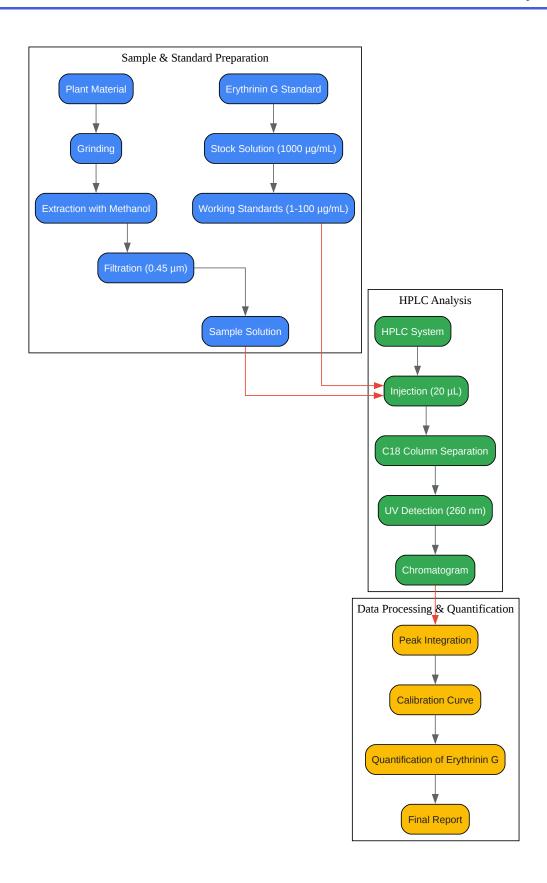
The following table summarizes the quantitative data obtained from the method validation experiments.



Validation Parameter	Result
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.3 μg/mL

## **Experimental Workflow Diagram**





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